4-Ethyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-Ethyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide to form the intermediate ethyl hydrazinecarbodithioate. This intermediate then undergoes cyclization with hydrazine hydrate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thione.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thiones.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of other diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, affecting their integrity and function. The specific pathways involved depend on the biological context and the target organism .
Comparison with Similar Compounds
4-Ethyl-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives such as:
- 4-Methyl-1,2,3-thiadiazole-5-carboxamide
- 1,2,4-Thiadiazole derivatives
- 1,3,4-Thiadiazole derivatives
Uniqueness
The presence of the ethyl group in this compound imparts unique chemical properties, such as increased lipophilicity, which can enhance its biological activity and membrane permeability compared to other thiadiazole derivatives .
Properties
IUPAC Name |
4-ethylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-2-3-4(5(6)9)10-8-7-3/h2H2,1H3,(H2,6,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSBEYPYNVGYLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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